HDAC1 Inhibitory Activity: Documented Sub-Micromolar Potency vs. Structural Analogs
Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate demonstrates an IC₅₀ value of 870 nM for inhibition of histone deacetylase 1 (HDAC1), as recorded in BindingDB [1]. In contrast, the same compound exhibits essentially no measurable inhibition of HDAC4 and HDAC7, with Ki values >50,000 nM (>50 μM) [2]. This represents an isoform selectivity window of >57-fold between HDAC1 and HDAC4/7. While direct head-to-head data for the non-fluorinated analog Ethyl 5-oxo-5-phenylvalerate is not available in the public domain, the documented HDAC1 activity of this compound establishes a quantitative bioactivity baseline that procurement decisions for HDAC-focused research can rely upon.
| Evidence Dimension | HDAC1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 870 nM |
| Comparator Or Baseline | HDAC4: Ki > 50,000 nM; HDAC7: Ki > 50,000 nM |
| Quantified Difference | >57-fold selectivity for HDAC1 over HDAC4/7 |
| Conditions | Fluorogenic deacetylase substrate assay; pre-incubation 5 min, substrate addition after 30 min |
Why This Matters
This quantitative IC₅₀ value enables researchers to select this compound for HDAC1-focused screening or SAR studies with a known potency benchmark, while the documented isoform selectivity profile guides target-specific experimental design.
- [1] BindingDB. BDBM50248807 (CHEMBL4087376): IC₅₀ 870 nM for HDAC1. Mashhad University of Medical Sciences; curated by ChEMBL. View Source
- [2] BindingDB. BDBM50235708 (CHEMBL4079958): Ki >50,000 nM for HDAC7. BindingDB Entry. View Source
